

molecular structure and formula of 2,5-Dibromopyridine-3,4-diamine

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Compound of Interest

Compound Name: 2,5-Dibromopyridine-3,4-diamine

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An In-depth Technical Guide to 2,5-Dibromopyridine-3,4-diamine

This guide provides a comprehensive technical overview of **2,5-Dibromopyridine-3,4-diamine** (CAS No. 221241-11-8), a pivotal heterocyclic building block. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize complex organic intermediates. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, grounding the discussion in established scientific principles and experimental evidence.

Molecular Identity and Structural Framework

2,5-Dibromopyridine-3,4-diamine is a highly functionalized pyridine derivative. Its structure is characterized by a central pyridine ring substituted with two bromine atoms at positions 2 and 5, and two amine groups at positions 3 and 4. This specific arrangement of electron-withdrawing bromine atoms and electron-donating ortho-diamine groups imparts a unique electronic character and steric environment, making it a highly versatile and reactive intermediate in organic synthesis.^{[1][2]}

The molecular formula for this compound is $C_5H_5Br_2N_3$.^{[3][4]} Its canonical SMILES representation is C1=C(C(=C(C(=N1)Br)N)N)Br.^{[5][6]}

Caption: Molecular structure of 2,5-Dibromopyridine-3,4-diamine.

Physicochemical Properties

The compound is typically supplied as a solid, with its appearance reported variably as a white, orange, or yellow-to-brown powder, likely dependent on purity and the method of recrystallization.^{[3][7]} Key quantitative data are summarized below.

Property	Value	Source(s)
CAS Number	221241-11-8	[3][4][8]
Molecular Formula	C ₅ H ₅ Br ₂ N ₃	[3][4][6]
Molecular Weight	266.92 g/mol	[4][8][9]
Exact Mass	264.885010 u	[3]
Melting Point	217-218 °C (from methanol) 190-193 °C	[3][6]
Density	2.2 ± 0.1 g/cm ³	[3][10]
Flash Point	193.1 ± 26.5 °C	[3]
Refractive Index	1.739	[3]
XLogP3	1.2	[3]

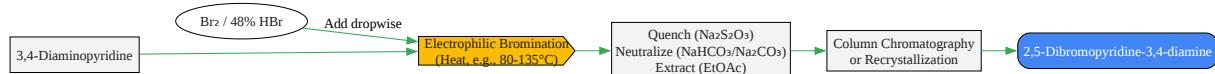
Note on Melting Point Discrepancy: The variation in reported melting points may stem from different crystallization solvents or the presence of minor impurities. Researchers should consider purifying the material if the melting point is critical for their application.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The synthesis of **2,5-Dibromopyridine-3,4-diamine** is most commonly achieved via the direct bromination of 3,4-diaminopyridine. This reaction is an electrophilic aromatic substitution. The amino groups at the C3 and C4 positions are strongly activating and ortho-, para-directing. The pyridine nitrogen is deactivating, particularly towards substitution at the C2 and C6 positions. By performing the reaction in a strong acid like hydrobromic acid (HBr), the pyridine nitrogen is protonated, further deactivating the ring but also helping to control the reaction's

regioselectivity. The bromine atoms are directed to the C2 and C5 positions, which are ortho and para to the activating amine groups.



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Caption: General workflow for the synthesis of **2,5-Dibromopyridine-3,4-diamine**.

Detailed Experimental Protocol

The following protocol is a synthesis of methods reported in the literature.[3]

Materials:

- 3,4-Diaminopyridine
- 48% Hydrobromic acid (HBr)
- Bromine (Br₂)
- Saturated sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) solution
- Saturated sodium thiosulfate (Na₂S₂O₃) solution (optional, for quenching excess bromine)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Methanol or Toluene/THF for recrystallization

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 3,4-diaminopyridine (1.0 eq) in 48% aqueous HBr.
- Bromination: Heat the mixture to a temperature between 80°C and 110°C. Add bromine (approx. 2.5-3.0 eq) dropwise via the dropping funnel, maintaining the reaction temperature. Causality Note: Dropwise addition under heating is crucial to control the exothermic reaction and prevent the formation of over-brominated by-products.[\[11\]](#)
- Reaction Monitoring: Stir the reaction mixture vigorously at the elevated temperature for 5 to 16 hours. The reaction progress can be monitored by TLC or LC-MS.
- Work-up and Isolation: a. Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. b. Filter the crude salt and wash it with a small amount of cold water. c. Carefully neutralize the filtered solid or the entire reaction mixture by adding saturated NaHCO₃ or 10% Na₂CO₃ solution until the pH is approximately 7-8. Self-Validation: Effervescence will be observed. The product will precipitate as a solid as it is deprotonated to the free base. d. If the initial reaction mixture is neutralized directly, quench any remaining bromine with a saturated Na₂S₂O₃ solution before basification. e. Extract the aqueous mixture with ethyl acetate (3x).
[3]
- Purification: a. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. b. Concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the solid by column chromatography (e.g., ethyl acetate/hexane) or by recrystallization from a suitable solvent such as methanol or a toluene/THF mixture to yield the final product.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques.

Method	Solvent	Observed Signals (δ / ppm or m/z)	Source(s)
¹ H NMR	DMSO-d ₆	7.53 (s, 1H, C6-H), 5.99 (s, 2H, NH ₂), 5.03 (s, 2H, NH ₂)	[3]
Acetone-d ₆		7.65 (s, 1H, C6-H), 5.54 (br, 2H, NH ₂), 4.66 (br, 2H, NH ₂)	[3]
¹³ C NMR	DMSO-d ₆	139.93, 139.13, 129.54, 126.67, 106.22	[3]
MS (EI)	-	[M+H] ⁺ Calculated: 264.88, Found: 264.70	[3]

Expert Interpretation: The ¹H NMR spectrum is highly characteristic. The singlet at ~7.5-7.6 ppm corresponds to the single proton on the pyridine ring. The two distinct broad signals for the amine protons indicate that they are in different chemical environments, which is consistent with the ortho-diamine structure. The mass spectrometry data confirms the molecular weight of the compound.

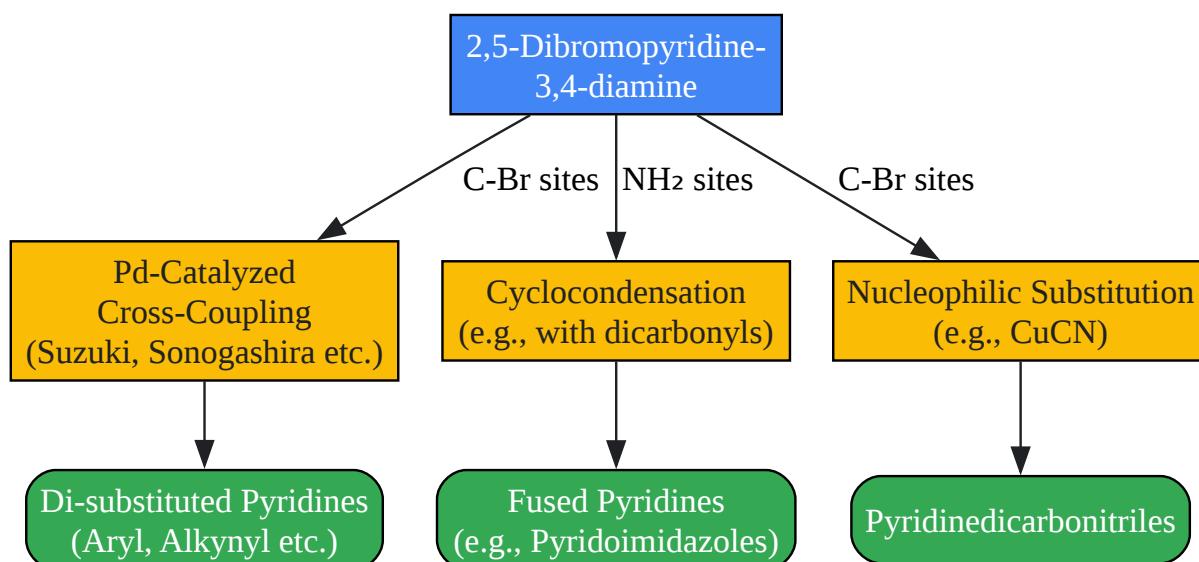
Chemical Reactivity and Synthetic Applications

2,5-Dibromopyridine-3,4-diamine is a cornerstone intermediate due to its multiple reactive sites.[1]

- Cross-Coupling Reactions: The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings. This allows for the precise and modular installation of a wide variety of carbon and nitrogen-based substituents.[1]
- Cyclization Reactions: The vicinal diamine groups are ideal for condensation reactions with dicarbonyl compounds, phosgene derivatives, or other bifunctional electrophiles to construct

fused heterocyclic rings, such as imidazoles or pyrazines. This is a powerful strategy for building complex polycyclic scaffolds found in many biologically active molecules.

- Cyanation Reactions: The bromine atoms can be displaced by cyanide nucleophiles, typically using copper(I) cyanide. This has been demonstrated in the synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile, a precursor for pyrido-1,2,5-chalcogenadiazoles, which are of interest for their electronic properties and potential use in photovoltaic materials.[\[12\]](#) [\[13\]](#)



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Caption: Key synthetic transformations of **2,5-Dibromopyridine-3,4-diamine**.

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it a valuable precursor in several high-value R&D areas:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drug candidates for a wide range of diseases.[\[2\]](#) The ability to build complex, substituted pyridopyrimidine scaffolds, for

example, has been leveraged to explore novel anti-diabetic and anti-inflammatory agents.

[14] The aminopyridine core is a well-known pharmacophore.[15]

- Agrochemicals: The halogenated pyridine structure is a common motif in pesticides and herbicides, where it can contribute to enhanced biological activity.[6]
- Materials Science: As mentioned, derivatives of this compound are being investigated as precursors to novel organic electronic materials, such as those used in photovoltaics, due to their tunable electronic properties.[12][13]

Safety and Handling

Hazard Identification: While a specific, comprehensive safety data sheet for **2,5-Dibromopyridine-3,4-diamine** is not readily available, data from closely related compounds like 2,5-dibromopyridine suggest that it should be handled with care.[16] It may be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[6][16]

Recommended Precautions:

- Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Recommended storage temperature is often 2-8°C.[10]

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